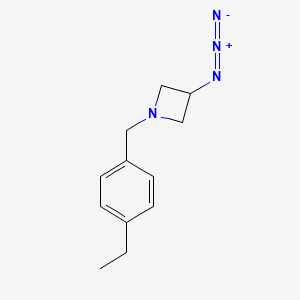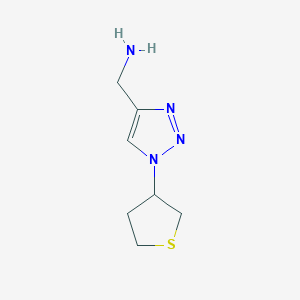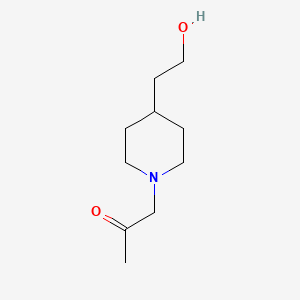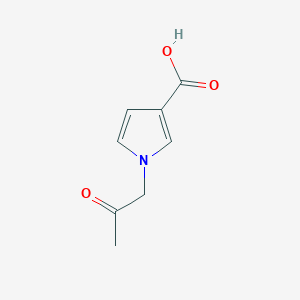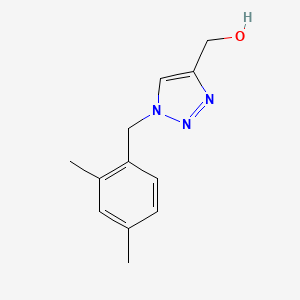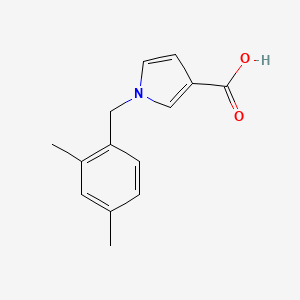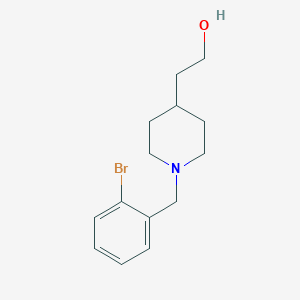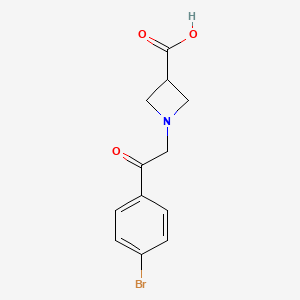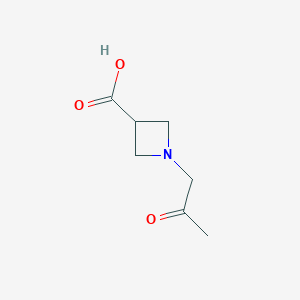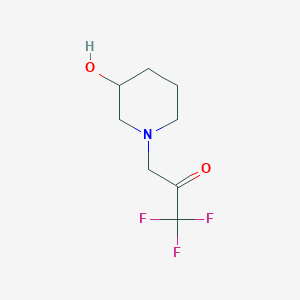
5-(Azidomethyl)-2,3-dihydrobenzofuran
Descripción general
Descripción
Azides are a class of chemical compounds that contain an azido group (-N3). They are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals . The azide function is widely used for coupling to alkyne-containing fragments via the renowned Click reaction .
Synthesis Analysis
The synthesis of azide-modified compounds often involves the use of azide-alkyne cycloaddition, a type of click chemistry . This reaction is efficient and selective, making it a popular choice for the synthesis of complex molecules .
Chemical Reactions Analysis
Azide compounds can undergo a variety of chemical reactions. One of the most common is the azide-alkyne cycloaddition, also known as the Click reaction . This reaction is often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study described the synthesis of a useful intermediate, 2-(azidomethyl)-5-bromobenzofuran, starting from 5-bromobenzofuran-2-carboxylic acid. This intermediate facilitated the preparation of a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles, which were evaluated for their antimicrobial activities against both Gram-negative and Gram-positive bacterial strains (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Biochemical Applications
Research into the synthesis of 5- and 6-[2,3]-dihydrobenzofuran β-amino acids has been reported, indicating these compounds as aspartic acid mimetics structurally related to known benzodioxole systems. These compounds were studied for their potential inhibitory effects on human P-450 enzymes, highlighting their significance in biochemical research (Coleman, HutchinsonJohn, Hunt, Lu, Delaporte, & Rushmore, 2000).
Antimicrobial Screening
Another study performed photochemical synthesis of dihydrobenzofurans with specific substituents and assessed their antibacterial activity. These compounds showed moderate activity against both Gram-positive and Gram-negative bacteria, with one compound demonstrating promising activity (Ravi, Selvam, & Swaminathan, 2012).
Catalytic Applications
The acylation of aromatic ethers using complex acylating agents over solid acid catalysts has been explored, demonstrating the synthesis of 5-acyl-2,3-dihydrobenzofurans. This method, applied to the synthesis of ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate, showcases the utility of 2,3-dihydrobenzofurans in organic synthesis and potential drug discovery applications (Smith, El‐Hiti, Jayne, & Butters, 2003).
Novel Synthetic Methods
A novel synthesis approach has been developed for 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. This regioselective one-pot synthesis method from specific starting materials has potential applications in drug discovery, highlighting the versatility of 2,3-dihydrobenzofurans in synthetic organic chemistry (Shaikh & Varvounis, 2014).
Mecanismo De Acción
The mechanism of action of azide compounds can vary depending on their structure and the context in which they are used. For example, azacitidine, a chemical analogue of the cytosine nucleoside in DNA and RNA, induces antineoplastic activity by inhibiting DNA methyltransferase at low doses and inducing cytotoxicity by incorporating itself into RNA and DNA at high doses .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azidomethyl)-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-12-11-6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNXLTABXPSSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



